molecular formula C5H5ClN2OS B1587899 5-Chloro-2-(methylthio)pyrimidin-4-ol CAS No. 61044-94-8

5-Chloro-2-(methylthio)pyrimidin-4-ol

Cat. No.: B1587899
CAS No.: 61044-94-8
M. Wt: 176.62 g/mol
InChI Key: UXTNYZWGVQQIEW-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidin-4-ol is a halogenated pyrimidine derivative with the molecular formula C₅H₄ClN₂OS and a molecular weight of 188.63 g/mol. It features a pyrimidine ring substituted with a chlorine atom at position 5, a methylthio (-SMe) group at position 2, and a hydroxyl (-OH) group at position 2. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of covalent inhibitors and heterocyclic scaffolds . Its commercial availability (CAS RN: 61727-33-1) and reactivity make it a versatile building block for functionalized pyrimidines .

Properties

CAS No.

61044-94-8

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5ClN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)

InChI Key

UXTNYZWGVQQIEW-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=O)N1)Cl

Canonical SMILES

CSC1=NC=C(C(=O)N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 5-Chloro-2-(methylthio)pyrimidin-4-ol with pyrimidine analogs based on structural features, physicochemical properties, and reactivity.

Positional Isomers and Substituent Variations

  • 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (CAS 1480-92-8): Molecular Formula: C₅H₅ClN₂OS. Key Differences: The hydroxyl and chlorine groups are swapped (positions 4 and 5). Properties: Higher melting point (241–243°C vs. ~204°C for the target compound) and predicted pKa of 5.91, suggesting milder acidity compared to the target compound’s hydroxyl group .
  • 2-Chloro-5-fluoro-pyrimidin-4-ol (CAS N/A):

    • Molecular Formula : C₄H₃ClFN₂O.
    • Key Differences : Chlorine at position 2, fluorine at position 5, and hydroxyl at position 3.
    • Properties : Fluorine’s electronegativity enhances ring stability but reduces nucleophilic substitution reactivity compared to methylthio groups .

Functional Group Replacements

  • 5-Chloro-2-(methylsulfonyl)pyrimidin-4-ol :

    • Key Differences : Methylsulfonyl (-SO₂Me) replaces methylthio (-SMe).
    • Properties : The sulfonyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This modification is common in prodrug design .
  • 2-Amino-5-(2-chloroethyl)pyrimidin-4-ol (CAS 805180-47-6): Molecular Formula: C₆H₇ClN₃O. Key Differences: Amino (-NH₂) at position 2 and a chloroethyl side chain at position 4.

Physicochemical and Reactivity Comparison

Table 1: Key Properties of 5-Chloro-2-(methylthio)pyrimidin-4-ol and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) Key Reactivity Features
5-Chloro-2-(methylthio)pyrimidin-4-ol 188.63 204–205 ~8.5 (hydroxyl) Nucleophilic aromatic substitution at C5
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol 192.63 241–243 5.91 Electrophilic reactivity at C4
2-Chloro-5-fluoro-pyrimidin-4-ol 164.54 N/A ~7.8 Fluorine-directed ortho substitution
4,6-Dichloro-2-(methylthio)pyrimidine 209.07 N/A N/A Dual sites for cross-coupling reactions

Key Findings:

Substituent Position : Swapping chlorine and hydroxyl groups (as in 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol) significantly alters melting points and acidity due to changes in intermolecular hydrogen bonding .

Electron-Withdrawing Groups : Fluorine at position 5 (2-Chloro-5-fluoro-pyrimidin-4-ol) reduces electron density at adjacent positions, directing electrophilic attacks to specific sites .

Methylthio vs. Sulfonyl : The methylthio group in the target compound offers moderate leaving-group ability, whereas sulfonyl derivatives are more reactive in displacement reactions .

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